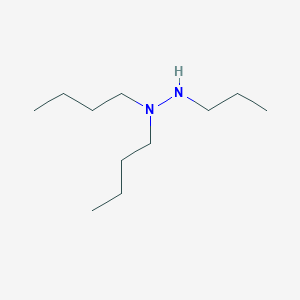
1,1-Dibutyl-2-propylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Dibutylamino propylamine can be synthesized through several methods. One common method involves the reaction of dibutylamine with acrylonitrile, followed by hydrogenation. The reaction typically occurs under high pressure and temperature conditions, using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, dibutylamino propylamine is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability .
化学反应分析
Types of Reactions
Dibutylamino propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
Dibutylamino propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: Dibutylamino propylamine is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of dibutylamino propylamine involves its ability to act as a nucleophile due to the presence of amine groups. These amine groups can donate electron pairs, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- Dimethylamino propylamine
- Diethylamino propylamine
- N,N-Dimethylethylenediamine
- N,N-Diethylethylenediamine
Uniqueness
Dibutylamino propylamine is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its longer alkyl chains (butyl groups) contribute to its hydrophobicity and influence its behavior in chemical reactions .
属性
CAS 编号 |
61699-88-5 |
|---|---|
分子式 |
C11H26N2 |
分子量 |
186.34 g/mol |
IUPAC 名称 |
1,1-dibutyl-2-propylhydrazine |
InChI |
InChI=1S/C11H26N2/c1-4-7-10-13(11-8-5-2)12-9-6-3/h12H,4-11H2,1-3H3 |
InChI 键 |
KOCQJMPHPKMWPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















